The hydrophilic metabolite of Dexamethasone.
6beta-Hydroxydexamethasone
CAS No.: 55879-47-5
Cat. No.: VC21349703
Molecular Formula: C22H29FO6
Molecular Weight: 408.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 55879-47-5 |
---|---|
Molecular Formula | C22H29FO6 |
Molecular Weight | 408.5 g/mol |
IUPAC Name | (6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16-,17+,19+,20+,21+,22+/m1/s1 |
Standard InChI Key | RVBSTEHLLHXILB-QODHSQIYSA-N |
Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O |
SMILES | CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O |
Canonical SMILES | CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | >214°C (dec.) |
Chemical Properties and Structure
6beta-Hydroxydexamethasone is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 55879-47-5 |
Molecular Formula | C22H29FO6 |
Molecular Weight | 408.46 g/mol |
IUPAC Name | (6β, 11β, 16α)-9-Fluoro-6, 11, 17, 21-tetrahydroxy-16-methylpregna-1, 4-diene-3, 20-dione |
The compound is structurally similar to dexamethasone but contains an additional hydroxyl group at the 6-beta position of the steroid nucleus. This structural modification significantly affects its physicochemical properties, making it more hydrophilic than the parent compound dexamethasone . The 6-beta hydroxylation represents one of the main metabolic pathways for dexamethasone in humans, resulting in this important metabolite.
Metabolic Formation and Pathways
Enzymatic Processes
6beta-Hydroxydexamethasone formation occurs primarily in the liver through enzymatic processes involving cytochrome P450 enzymes. Research has conclusively demonstrated that the formation of this metabolite is specifically catalyzed by the CYP3A4 isoform of cytochrome P450 . This finding is significant as it allows for the use of 6beta-Hydroxydexamethasone as a biomarker for CYP3A4 activity in humans.
Studies involving human liver microsomal incubations have revealed the kinetic parameters of this metabolic process. The mean Km values for 6beta-hydroxydexamethasone formation were determined to be 23.2 ± 3.8 microM, with corresponding Vmax values of 14.3 ± 9.9 pmol × min(-1) mg protein(-1) . These kinetic parameters provide valuable insights into the efficiency and capacity of the hydroxylation process.
Metabolic Pathway Relationships
In addition to 6beta-Hydroxydexamethasone, other metabolites identified in human liver microsomal studies include 6alpha-hydroxydexamethasone, 6-hydroxy-9alpha-fluoro-androsta-1,4-diene-11beta-hydroxy-16alpha-methyl-3,17-dione (6-hydroxy-9alpha-F-A), and 9alpha-fluoro-androsta-1,4-diene-11beta-hydroxy-16alpha-methyl-3,17-dione (9alpha-F-A) . These findings suggest that dexamethasone undergoes multiple metabolic transformations, with 6beta-hydroxylation representing one of the major pathways.
The formation of these metabolites exhibits considerable interindividual variability, which may contribute to differences in dexamethasone response among patients. Correlation analysis has revealed a significant relationship between the rate of 6beta-Hydroxydexamethasone formation and the relative expression of CYP3A4 (r = 0.74, P = 0.003), further confirming the role of this enzyme in the metabolic process .
Pharmacological Properties
Effects on the Hypothalamic-Pituitary-Adrenal Axis
6beta-Hydroxydexamethasone demonstrates significant pharmacological activity, particularly in relation to the hypothalamic-pituitary-adrenal (HPA) axis. Experimental studies in rats have shown that when administered subcutaneously at a dose of 1 mg/kg, this metabolite completely suppressed corticosterone production for at least three hours . This finding indicates that 6beta-Hydroxydexamethasone retains substantial glucocorticoid activity, similar to its parent compound.
The ability of 6beta-Hydroxydexamethasone to suppress the HPA axis has important implications for understanding the pharmacological effects of dexamethasone, particularly in the context of the dexamethasone suppression test (DST), which is commonly used to assess HPA axis function in various clinical contexts.
Analytical Methods for Detection
Radiometric High-Performance Liquid Chromatography
The detection and quantification of 6beta-Hydroxydexamethasone in biological samples have been accomplished using various analytical techniques. Radiometric high-performance liquid chromatography (HPLC) has been employed for the analysis of this metabolite in human liver microsomal incubations . This method provides high sensitivity and specificity for the detection of radiolabeled metabolites.
Liquid Chromatography-Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) represents another powerful technique for the identification and characterization of 6beta-Hydroxydexamethasone. This approach allows for the determination of the molecular mass and structural features of the metabolite, providing valuable information for its unambiguous identification . The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers even greater specificity and sensitivity for the detection of this compound in complex biological matrices.
Gas Chromatography-Mass Spectrometry
Gas chromatography coupled with mass spectrometry (GC-MS) has been utilized for the analysis of 6beta-Hydroxydexamethasone in human plasma samples. This technique has enabled the detection of similar plasma concentrations of both dexamethasone and its 6-beta-hydroxylated metabolite in samples obtained 12-20 hours after oral ingestion of 1.0 mg dexamethasone . This finding has important implications for understanding the pharmacokinetics and bioavailability of dexamethasone.
Pharmacokinetic Considerations
Cross-Reactivity in Immunoassays
An important consideration in the detection and quantification of 6beta-Hydroxydexamethasone is its cross-reactivity in immunoassay methods designed for dexamethasone. Research has shown that in the IgG Corp. radioimmunoassay for plasma dexamethasone, 6beta-Hydroxydexamethasone exhibited moderate cross-reactivity, with a 50% cross-reactivity of approximately 10% . This cross-reactivity may impact the interpretation of dexamethasone levels measured by such assays, potentially leading to overestimation of the parent compound.
Species Variations in Metabolism
Interspecies Differences
The formation of 6beta-Hydroxydexamethasone exhibits notable species-specific variations. Research has demonstrated that among various animal models, hamsters produce the highest amount of this metabolite . These interspecies differences in dexamethasone metabolism have important implications for the extrapolation of animal data to humans and highlight the need for caution when interpreting results from animal studies.
Sex-Specific Variations in Rodents
Intriguingly, dexamethasone hydroxylation in rats displays sex-specific patterns. Male rats produce metabolites in ratios similar to those observed in humans, whereas female rats generate fewer hydroxylated metabolites compared to males . This sexual dimorphism in metabolism may be attributed to differences in the expression or activity of CYP3A enzymes between male and female rats, and represents an important consideration in the use of rodent models for studying dexamethasone metabolism.
Clinical Applications and Research Significance
Biomarker for CYP3A4 Activity
One of the most significant clinical applications of 6beta-Hydroxydexamethasone lies in its utility as a biomarker for CYP3A4 enzyme activity in humans. The quantification of this metabolite in biological samples can provide valuable information about the activity of CYP3A4, an enzyme responsible for the metabolism of numerous drugs and xenobiotics . This application has important implications for personalized medicine and drug dosing strategies.
Inhibition Studies and Drug Interactions
Research on 6beta-Hydroxydexamethasone formation has revealed important information about potential drug interactions involving dexamethasone. Ketoconazole (3 microM) has been shown to completely inhibit 6-beta-hydroxylation, indicating a potential interaction between this antifungal agent and dexamethasone . Other compounds, including ellipticine and gestodene, have also demonstrated marked inhibition of 6-hydroxylation. These findings have implications for the co-administration of dexamethasone with drugs that may affect its metabolism.
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